molecular formula C13H14N2O5S B7818251 2-[(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid

2-[(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid

Cat. No.: B7818251
M. Wt: 310.33 g/mol
InChI Key: FRMMRJRZNGUTGV-UHFFFAOYSA-N
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Description

2-[(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid is a quinazoline derivative known for its diverse biological and pharmacological activities. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

The synthesis of 2-[(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid typically involves the reaction of 6,7-dimethoxy-4-oxo-1H-quinazoline-2-thiol with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the bromoacetic acid, forming the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its pharmacological activities, it is explored for therapeutic applications in treating infections and cancer.

    Industry: The compound’s derivatives are used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid involves its interaction with specific molecular targets. The quinazoline ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication in cancer cells or cell wall synthesis in bacteria .

Comparison with Similar Compounds

Similar compounds to 2-[(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid include:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-[(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-19-9-3-7-8(4-10(9)20-2)14-11(15-13(7)18)5-21-6-12(16)17/h3-4H,5-6H2,1-2H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMMRJRZNGUTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N=C(N2)CSCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N=C(N2)CSCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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